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molecular formula C9H19NO B8668768 4-(2-Amino-2-propyl)cyclohexanol

4-(2-Amino-2-propyl)cyclohexanol

Cat. No. B8668768
M. Wt: 157.25 g/mol
InChI Key: PYPCUQIJGRDFDG-UHFFFAOYSA-N
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Patent
US08541449B2

Procedure details

580 mg of [1-Methyl-1-(4-hydroxy-cyclohexyl)-ethyl]-carbamic acid tert-butyl ester (21) were dissolved in 10 mL of isopropanol and 10 mL of 2N hydrochloric acid were added. The mixture was stirred overnight. Water was added and the isopropanol was removed in vacuo. The residue was taken up in water and lyophilized for another two times from water to give 515 mg of (22) as the hydrochloride. Rt=0.18 min (Method 5). Detected mass: 158.2 (M+H+).
Name
[1-Methyl-1-(4-hydroxy-cyclohexyl)-ethyl]-carbamic acid tert-butyl ester
Quantity
580 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][C:8]([CH3:17])([CH:10]1[CH2:15][CH2:14][CH:13]([OH:16])[CH2:12][CH2:11]1)[CH3:9])(C)(C)C.Cl.O>C(O)(C)C>[NH2:7][C:8]([CH:10]1[CH2:15][CH2:14][CH:13]([OH:16])[CH2:12][CH2:11]1)([CH3:17])[CH3:9]

Inputs

Step One
Name
[1-Methyl-1-(4-hydroxy-cyclohexyl)-ethyl]-carbamic acid tert-butyl ester
Quantity
580 mg
Type
reactant
Smiles
C(C)(C)(C)OC(NC(C)(C1CCC(CC1)O)C)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the isopropanol was removed in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC(C)(C)C1CCC(CC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 515 mg
YIELD: CALCULATEDPERCENTYIELD 145.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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